(3S,4S)-3-Amino-4-methyltetrahydrothiophene 1,1-dioxide (3S,4S)-3-Amino-4-methyltetrahydrothiophene 1,1-dioxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13574459
InChI: InChI=1S/C5H11NO2S/c1-4-2-9(7,8)3-5(4)6/h4-5H,2-3,6H2,1H3/t4-,5-/m1/s1
SMILES: CC1CS(=O)(=O)CC1N
Molecular Formula: C5H11NO2S
Molecular Weight: 149.21 g/mol

(3S,4S)-3-Amino-4-methyltetrahydrothiophene 1,1-dioxide

CAS No.:

Cat. No.: VC13574459

Molecular Formula: C5H11NO2S

Molecular Weight: 149.21 g/mol

* For research use only. Not for human or veterinary use.

(3S,4S)-3-Amino-4-methyltetrahydrothiophene 1,1-dioxide -

Specification

Molecular Formula C5H11NO2S
Molecular Weight 149.21 g/mol
IUPAC Name (3S,4S)-4-methyl-1,1-dioxothiolan-3-amine
Standard InChI InChI=1S/C5H11NO2S/c1-4-2-9(7,8)3-5(4)6/h4-5H,2-3,6H2,1H3/t4-,5-/m1/s1
Standard InChI Key YYGNWYCWJLWHCR-RFZPGFLSSA-N
Isomeric SMILES C[C@@H]1CS(=O)(=O)C[C@H]1N
SMILES CC1CS(=O)(=O)CC1N
Canonical SMILES CC1CS(=O)(=O)CC1N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the class of bicyclic sulfonamides, characterized by a tetrahydrothiophene ring (five-membered sulfur-containing heterocycle) with two sulfone groups at the 1,1-positions. The stereochemistry at C3 and C4 is critical, with both centers adopting an S configuration, distinguishing it from diastereomers such as the (3S,4R)-isomer . The molecular formula is C₅H₁₁NO₂S, with a molecular weight of 149.21 g/mol .

Key Structural Attributes:

  • Stereochemistry: (3S,4S) configuration ensures spatial orientation of functional groups.

  • Functional Groups: Primary amine (-NH₂), methyl (-CH₃), and sulfone (-SO₂) groups.

  • Ring System: Tetrahydrothiophene 1,1-dioxide backbone, contributing to rigidity and electronic properties .

Spectroscopic and Computational Data

  • InChIKey: YYGNWYCWJLWHCR-RFZPGFLSSA-N (distinct from the (3S,4R)-isomer) .

  • SMILES: C[C@@H]1CS(=O)(=O)C[C@H]1N .

  • Density: ~1.5 g/cm³ (estimated for analogous sulfonamides) .

  • Boiling Point: ~424°C (extrapolated from similar compounds) .

Synthesis and Stereochemical Control

Synthetic Routes

The synthesis typically involves multi-step strategies to achieve stereochemical precision:

Route 1: Cyclization of Acyclic Precursors

A common approach utilizes dithioacetals or thioaminals as intermediates. For example, aldehyde derivatives undergo Mukaiyama aldol reactions with enoxysilanes under Cram-Chelate control to establish the stereogenic centers, followed by cyclization .

Route 2: Hydroxylamine-Mediated Ring Contraction

As described in U.S. Patent 4,847,386, 3-oxotetrahydrothiophenes react with hydroxylamine salts (e.g., hydroxylamine hydrochloride) in polar solvents (e.g., DMF) at elevated temperatures (50–200°C). This one-pot method avoids isolation of intermediates and achieves yields up to 96.5% .

Example Protocol:

  • Starting Material: 4-Methyl-3-oxotetrahydrothiophene-2-carboxylate.

  • Reagents: Hydroxylamine hydrochloride, FeCl₃, cyanuric chloride.

  • Conditions: 70–90°C in DMF, followed by ammonia workup .

  • Outcome: High diastereoselectivity (>20:1) for the (3S,4S)-isomer .

Stereochemical Considerations

  • Chiral Catalysts: Asymmetric hydrogenation or enzymatic resolution ensures enantiopurity .

  • Crystallographic Analysis: X-ray diffraction confirms absolute configuration, as demonstrated for related thiophene derivatives .

Physicochemical and Biochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water .

  • Stability: Stable under inert atmospheres but sensitive to strong acids/bases due to the sulfone and amine groups.

Enzyme Inhibition:

The compound inhibits pyridoxal 5′-phosphate (PLP)-dependent enzymes, such as human ornithine aminotransferase (hOAT), via covalent adduct formation. The (3S,4S)-configuration enhances target selectivity over γ-aminobutyric acid aminotransferase (GABA-AT) .

Mechanistic Insights:

  • Schiff Base Formation: The amine reacts with PLP to form an external aldimine.

  • Tautomerization: Generates a conjugated imine intermediate.

  • Covalent Adduct: Electrophilic intermediates trap active-site nucleophiles (e.g., lysine residues), leading to irreversible inhibition .

Applications in Medicinal Chemistry

Drug Discovery

  • Lead Optimization: Serves as a scaffold for modifying pharmacokinetic properties (e.g., logP, metabolic stability) .

  • Prodrug Design: The amine group facilitates prodrug conjugation (e.g., carbamate derivatives) .

Synthetic Intermediates

  • Peptide Mimetics: The rigid sulfone ring mimics proline residues in peptide analogs .

  • Heterocycle Synthesis: Used in Pummerer rearrangements to generate thionium ions for nucleophilic additions .

Comparative Analysis of Stereoisomers

Property(3S,4S)-Isomer(3S,4R)-Isomer
Biological ActivitySelective hOAT inhibition GABA-AT inhibition
Synthesis Yield96.5% 77%
Melting PointNot reported166–169°C (dec.)

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